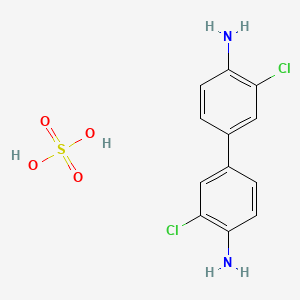

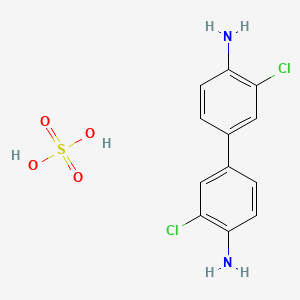

3,3'-Dichlorobenzidine sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3’-Dichlorobenzidine sulphate is a chemical compound derived from 3,3’-dichlorobenzidine, which is a solid crystalline powder composed of two conjoined benzene rings each with chlorine groups in the “3” positions and amino groups in the “4” positions . This compound is known for its use in the production of dyes and pigments, particularly in the manufacturing of diarylide yellow pigments used in printing inks . It is also recognized for its potential carcinogenic properties, which have led to a decrease in its use in certain industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,3’-Dichlorobenzidine is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc dust and sodium hydroxide to produce 2,2’-dichlorohydrazobenzene. This intermediate then undergoes a benzidine rearrangement catalyzed by hydrochloric acid or sulfuric acid to yield 3,3’-dichlorobenzidine .

Industrial Production Methods

In industrial settings, the continuous preparation of 3,3’-dichlorobenzidine dihydrochloride from 2,2’-dichlorohydrazobenzene is achieved by treatment with aqueous sulfuric acid . This method ensures a consistent and efficient production process suitable for large-scale manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-Dichlorobenzidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: The initial reduction step in its synthesis involves the reduction of 2-nitrochlorobenzene.

Substitution: It undergoes chlorination to form tetrachloro derivatives.

Common Reagents and Conditions

Reduction: Zinc dust and sodium hydroxide are commonly used.

Rearrangement: Hydrochloric acid or sulfuric acid catalyzes the benzidine rearrangement.

Chlorination: Chlorine is used in water treatment plants to produce tetrachloro derivatives.

Major Products Formed

Applications De Recherche Scientifique

3,3’-Dichlorobenzidine sulphate has several applications in scientific research:

Chemistry: It is used in the synthesis of various pigments and dyes.

Biology: Its derivatives are studied for their potential biological effects and interactions.

Medicine: Research is conducted on its carcinogenic properties and potential health impacts.

Industry: It is employed in the production of pigments for printing inks, textiles, plastics, enamels, paint, leather, and rubber .

Mécanisme D'action

The mechanism of action of 3,3’-dichlorobenzidine involves its metabolism through N-acetylation, resulting in the formation of metabolites such as N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine . It can act on the aryl hydrocarbon receptor to induce the activity of cytochrome P-450 enzymes, which further metabolize the compound . The formation of nitroso derivatives during metabolism, yielding a sulfinic acid amide with hemoglobin in erythrocytes, is suggested to be a mechanism for adduct formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzidine: A related compound with similar structural features but without the chlorine substitutions.

3,3’-Dichlorobenzidine dihydrochloride: Another salt form of 3,3’-dichlorobenzidine with unique properties.

3,3’-Dichlorobenzidine dihydrogen bis(sulphate): Another derivative with distinct chemical characteristics.

Uniqueness

3,3’-Dichlorobenzidine sulphate is unique due to its specific chemical structure, which includes chlorine substitutions at the 3 positions on the benzene rings. This structural feature influences its reactivity and applications, particularly in the production of specific pigments and dyes .

Propriétés

Numéro CAS |

64414-68-2 |

|---|---|

Formule moléculaire |

C12H12Cl2N2O4S |

Poids moléculaire |

351.2 g/mol |

Nom IUPAC |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |

InChI |

InChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4) |

Clé InChI |

HOVPEOYZHDRTFS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O |

Numéros CAS associés |

64969-34-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)

![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)

![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)

![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)

![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)